N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide
Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide is a synthetic small molecule featuring a 5-methylisoxazole-3-carboxamide core linked to a 2-hydroxy-2-(thiophen-3-yl)ethyl substituent. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is substituted with a methyl group at position 5 and a carboxamide group at position 3.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-7-4-9(13-16-7)11(15)12-5-10(14)8-2-3-17-6-8/h2-4,6,10,14H,5H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPHFTACXLLZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the isoxazole ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure consistency and purity. The use of catalysts and advanced purification techniques would be essential to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has a variety of potential applications, especially in medicinal chemistry, due to its unique structural features. It includes an isoxazole ring, a thiophene moiety, and a carboxamide functional group. The molecular formula for this compound is , and it has a molecular weight of approximately 334.4 g/mol.
Potential Applications
- Medicinal Chemistry Research suggests that compounds containing isoxazole and thiophene moieties often exhibit significant biological activities. N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide may possess diverse applications in medicinal chemistry.
- Biological Activity The compound exhibits a variety of functional groups that contribute to its potential biological activity.
- Interaction Studies Interaction studies are essential to understand how N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide interacts with biological systems. These studies may involve:
- Protein Binding Assays To identify target proteins and assess binding affinity.
- Cell-Based Assays To evaluate the compound's effects on cellular function.
- In vivo Studies To determine the compound's efficacy and safety in living organisms.
Structural Analogues and Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylisoxazole-3-carboxamide | Isoxazole ring | Antimicrobial activity |
| Thiophene derivatives | Thiophene ring | Anti-inflammatory effects |
| 4-Thiophenecarboxylic acid | Thiophene with carboxylic acid | Anticancer properties |
| N-(2-hydroxyethyl)-5-methylisoxazole | Similar backbone without thiophene | Potential neuroprotective effects |
The uniqueness of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide lies in its combination of both thiophene and isoxazole functionalities, which may enhance its biological activity compared to other derivatives.
Synthesis
The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide can be achieved through several methods:
- Condensation Reactions Involving isoxazole and thiophene precursors.
- Amidation Processes To form the carboxamide functional group.
- Hydroxylation Techniques To introduce the hydroxyl group.
Mechanism of Action
The exact mechanism by which N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Structural Features
*Estimated based on structural analysis.
Key Observations:
The hydroxyethyl group enhances hydrophilicity compared to the dimethylamino group in , which may influence solubility and membrane permeability.
Heterocyclic Core Modifications: The benzothiazole moiety in introduces a rigid, planar structure absent in isoxazole-thiophene analogs, possibly affecting intercalation with biological targets . Diethylaminophenyl in adds significant lipophilicity, likely enhancing blood-brain barrier penetration compared to polar substituents .
Toxicity and Safety: The 3-hydroxyphenyl analog exhibits acute oral toxicity (H302) and skin irritation (H315), suggesting that phenolic groups may confer higher reactivity or metabolic instability compared to thiophene-containing analogs .
Biological Activity
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of functional groups, including a hydroxyl group, a thiophene moiety, and an isoxazole ring, which contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 318.3 g/mol. The compound's structure is characterized by:
- Isoxazole Ring : Known for its antimicrobial and anticancer properties.
- Thiophene Moiety : Associated with anti-inflammatory effects.
- Hydroxyl Group : Enhances solubility and biological activity compared to other derivatives.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Isoxazole ring, Thiophene ring, Hydroxyl group | Antimicrobial, Anticancer, Anti-inflammatory |
Antimicrobial Activity
Research indicates that the isoxazole derivatives exhibit significant antimicrobial properties. In studies, this compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the structural features that facilitate interaction with bacterial cell membranes and inhibit vital processes such as protein synthesis.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the thiophene moiety enhances its interaction with cellular targets involved in cancer progression .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in mediating inflammation .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. Results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics .
- Anticancer Activity Assessment : In another investigation focused on anticancer properties, the compound was tested against several cancer cell lines. The findings revealed a significant reduction in cell viability at low concentrations, suggesting its potential as a therapeutic agent in oncology .
The mechanism of action of this compound involves multiple pathways:
- Interaction with Enzymes : The isoxazole ring acts as a bioisostere for carboxylic acids, influencing binding affinity to target enzymes.
- Modulation of Receptors : It may interact with specific receptors involved in inflammation and cancer signaling pathways, leading to altered cellular responses.
Q & A
Q. Table 1: GHS Hazard Classification (Analogous Compound)
| Hazard Class | Category | H-Code | Precautions |
|---|---|---|---|
| Acute Toxicity (Oral) | 4 | H302 | Avoid ingestion |
| Skin Irritation | 2 | H315 | Use gloves |
| Eye Irritation | 2A | H319 | Wear goggles |
| Respiratory Irritation | 3 | H335 | Use ventilation |
Basic: What spectroscopic methods are most effective for confirming the structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify substituent positions. For example, the thiophene proton signals typically appear at δ 6.8–7.5 ppm, while the isoxazole methyl group resonates near δ 2.5 ppm .
- IR Spectroscopy: Confirm functional groups: hydroxyl (-OH) stretches (~3200–3600 cm), amide C=O (~1650 cm), and isoxazole ring vibrations (~1600 cm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated for CHNOS: 278.07 g/mol) with ≤3 ppm error .
- X-ray Crystallography: For unambiguous confirmation, use SHELX software for structure refinement. Single-crystal diffraction resolves bond angles and stereochemistry .
Advanced: How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
Methodological Answer:
- Computational Setup: Use Gaussian or ORCA software with the B3LYP hybrid functional and 6-31G(d,p) basis set. Incorporate solvent effects (e.g., ethanol) via the PCM model .
- Key Outputs:
- Validation: Compare computed IR spectra with experimental data to assess accuracy .
Advanced: What synthetic strategies are optimal for preparing this compound, and how can reaction yields be improved?
Methodological Answer:
- Route Design:
- Step 1: Couple 5-methylisoxazole-3-carboxylic acid with 2-amino-2-(thiophen-3-yl)ethanol using EDCI/HOBt in DMF at 0–5°C to minimize side reactions .
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) .
- Yield Optimization:
- Temperature Control: Maintain ≤5°C during coupling to reduce epimerization .
- Catalysis: Add DMAP (5 mol%) to accelerate amide bond formation .
- Solvent Choice: Use anhydrous DMF to suppress hydrolysis .
Q. Table 2: Representative Reaction Conditions
| Step | Reagents | Temp. (°C) | Yield (%) |
|---|---|---|---|
| 1 | EDCI/HOBt, DMF | 0–5 | 65–70 |
| 2 | Column Chromatography | RT | 85–90 (purity) |
Advanced: How should researchers resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Assay Reproducibility:
- Control Standardization: Use reference compounds (e.g., ampicillin for antimicrobial assays) in triplicate .
- Cell Line Validation: Ensure mycoplasma-free cell lines for cytotoxicity studies (e.g., HepG2, MCF-7) .
- Data Analysis:
- Apply ANOVA with post-hoc Tukey tests to compare IC values across studies .
- Use molecular docking (AutoDock Vina) to correlate bioactivity with binding affinity to targets like GSK-3β (PDB: 1J1C) .
- Metadata Reporting: Document solvent (DMSO concentration ≤1%), pH, and incubation time to identify confounding variables .
Advanced: What methodologies are recommended for analyzing metabolic stability of this compound?
Methodological Answer:
- In Vitro Hepatic Microsomal Assay:
- Incubate compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
- Terminate reactions at 0, 15, 30, 60 min with ice-cold acetonitrile.
- Quantify parent compound via LC-MS/MS (C18 column, gradient: 5–95% MeOH in 0.1% formic acid) .
- Data Interpretation:
- Calculate half-life () using first-order kinetics.
- Compare with propranolol (positive control; ≈ 30 min) for benchmark stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
